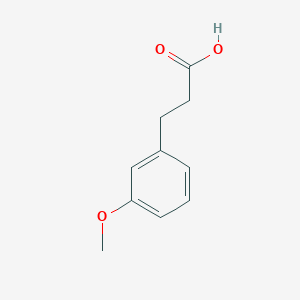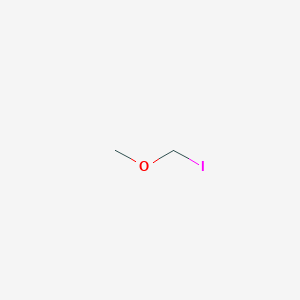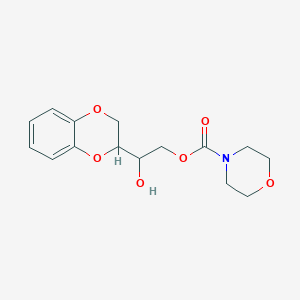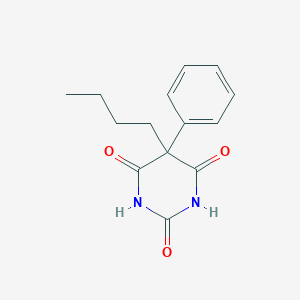
Barbituric acid, 5-butyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-butyl-5-phenyl- is a white crystalline powder that was first synthesized in 1864 by the German chemist Adolf von Baeyer. This compound is a derivative of barbituric acid, which is a naturally occurring substance found in many plants and animals. Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-butyl-5-phenyl- is similar to that of other barbiturates. These compounds act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbiturates can produce sedative and hypnotic effects.
Efectos Bioquímicos Y Fisiológicos
Barbituric acid, 5-butyl-5-phenyl- produces a range of biochemical and physiological effects on the body. These effects include sedation, hypnosis, muscle relaxation, and anticonvulsant activity. The compound has also been shown to have analgesic properties, although these effects are less well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its potential for toxicity. Barbiturates can be highly addictive and can cause serious side effects if used improperly.
Direcciones Futuras
There are many potential future directions for research on barbituric acid, 5-butyl-5-phenyl-. One area of interest is the development of new drugs that target the GABA system in the brain. Barbiturates have been used for many years, but new drugs with fewer side effects and better safety profiles are needed. Another area of interest is the development of new methods for synthesizing barbituric acid, 5-butyl-5-phenyl-. New methods could improve the yield and purity of the compound, making it more useful for scientific research.
In conclusion, barbituric acid, 5-butyl-5-phenyl- is a chemical compound that has been used in scientific research for many years. This compound has a well-established mechanism of action and produces a range of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of barbituric acid, 5-butyl-5-phenyl- involves the condensation of diethyl malonate with phenylacetic acid, followed by cyclization with urea. This method of synthesis has been used for many years and has been shown to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system. This compound has been used in studies to investigate the effects of sedative drugs on the brain and behavior. It has also been used in studies to investigate the mechanisms of action of sedative drugs and their interactions with other drugs.
Propiedades
Número CAS |
13554-11-5 |
|---|---|
Nombre del producto |
Barbituric acid, 5-butyl-5-phenyl- |
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
5-butyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16-12(14)18/h4-8H,2-3,9H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
IFHBURLPIXMUQI-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Otros números CAS |
13554-11-5 |
Sinónimos |
5-Butyl-5-phenylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



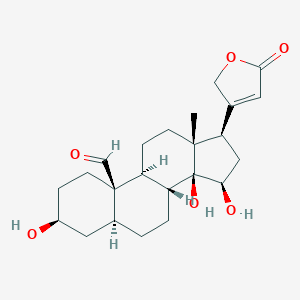
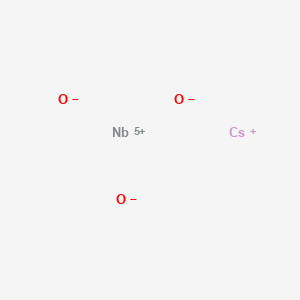
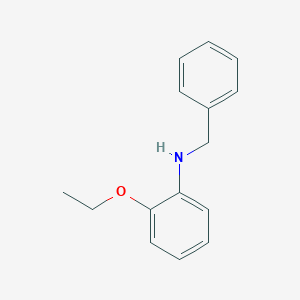
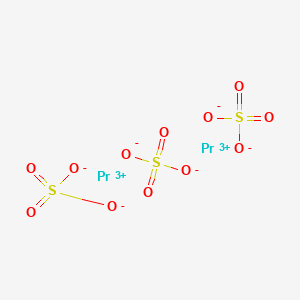

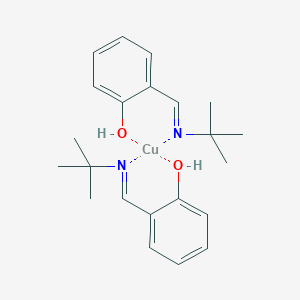


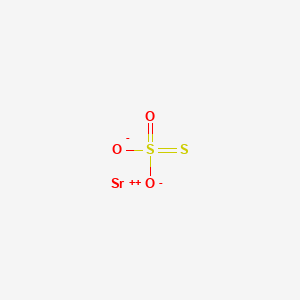
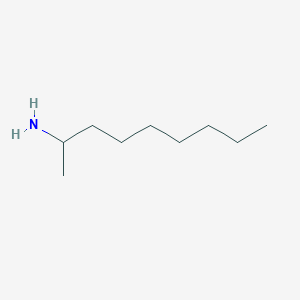
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
